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Compound of Interest

Compound Name: 1-(3-Bromobenzyl)piperidine

Cat. No.: B1274328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the

development of a wide array of therapeutic agents due to its favorable pharmacokinetic

properties. This guide presents a comparative analysis of the biological activities of select

piperidine-based compounds, focusing on their anticancer, antimicrobial, and neuroprotective

effects. The information is curated from recent studies to provide a clear, data-driven

comparison for researchers in drug discovery and development.

Comparative Anticancer Activity
Several piperidine derivatives have demonstrated significant cytotoxic effects against various

cancer cell lines. This section compares the in vitro anticancer activity of three distinct

piperidine compounds: 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP),

Compound 17a, and Compound 16, highlighting their half-maximal inhibitory concentration

(IC50) and growth inhibitory concentration (GI50) values.[1]

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM)[1][2]
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Derivative Cancer Cell Line IC50 / GI50 (µM)

DTPEP MCF-7 (Breast) 5.2

HeLa (Cervical) 3.8

Compound 17a PC3 (Prostate) 10.5

Compound 16 HT29 (Colon) 4.1[2]

786-0 (Renal) 0.4[2]

MCF7 (Breast) 26.2[2]

Doxorubicin (Ref.) 786-0 (Renal) >100[2]

Comparative Antimicrobial Activity
Piperidine derivatives have also been investigated for their potential as antimicrobial agents.

The following table summarizes the minimum inhibitory concentration (MIC) of six novel

piperidine derivatives against a panel of pathogenic bacteria.[3][4]

Table 2: Comparative Antimicrobial Activity (MIC in mg/mL)[3]
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Comparative Neuroprotective Activity
Recent research has explored the neuroprotective potential of piperidine derivatives,

particularly in models of neurodegenerative diseases. This section highlights the

neuroprotective effects of novel piperidine urea derivatives in an L-glutamic acid-induced injury

model in SH-SY5Y cells.[5]

Table 3: Comparative Neuroprotective Activity (Cell Viability % at 10 µM)[5]
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Compound Cell Viability (%)

Model 45.32

Fenazinel (Control) 58.76

A1 55.21

A5 54.89

A6 53.78

A7 60.15

A10 61.54

Signaling Pathways and Mechanisms of Action
The biological effects of these piperidine derivatives are mediated through various cellular

mechanisms and signaling pathways.

In anticancer applications, piperidine compounds have been shown to induce apoptosis and

interfere with key signaling pathways that regulate cell growth and proliferation, such as the

PI3K/Akt/mTOR pathway.[6][7] For instance, Compound 17a induces apoptosis in prostate

cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating

the pro-apoptotic protein BAX.[7][8] Compound 16 is suggested to exert its anticancer effect by

intercalating with DNA.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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